molecular formula C14H10N4O3 B5521198 3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5521198
M. Wt: 282.25 g/mol
InChI Key: WDIOXVKXEPBBAT-UHFFFAOYSA-N
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Description

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and methyl groups on the phenyl ring, along with the oxadiazole moiety, contributes to its unique chemical properties.

Scientific Research Applications

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Safety and Hazards

This compound is likely to be hazardous due to the presence of the nitro group. Nitro compounds are generally considered to be toxic and can be explosive under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide. For instance, 4-methyl-3-nitrobenzohydrazide can be reacted with a nitrile oxide to form the oxadiazole ring.

    Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: 3-[5-(4-methyl-3-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Substitution: 3-[5-(4-halogen-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Oxidation: 3-[5-(4-carboxy-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

Mechanism of Action

The mechanism of action of 3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access.

    Electronic Properties: In materials science, its electronic properties are influenced by the conjugation between the pyridine and oxadiazole rings, which can affect charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-methyl-3-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with an amino group instead of a nitro group.

    3-[5-(4-carboxy-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and electronic properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methyl-3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-4-5-10(7-12(9)18(19)20)14-16-13(17-21-14)11-3-2-6-15-8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOXVKXEPBBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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